

IUPAC nomenclature for glycoluril and its derivatives

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Compound of Interest

Compound Name: Glycoluril

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An In-depth Technical Guide to the IUPAC Nomenclature of **Glycoluril** and Its Derivatives

For researchers, scientists, and drug development professionals, a precise understanding of chemical nomenclature is paramount for unambiguous communication and documentation. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **glycoluril** and its key derivatives, supplemented with quantitative data, experimental protocols, and a clear visualization of its synthetic pathways.

IUPAC Nomenclature of Glycoluril

Glycoluril is a bicyclic organic compound composed of two fused urea rings. This structure has led to several systematic names recognized by IUPAC, reflecting different nomenclature systems.

The most common IUPAC name for **glycoluril** is Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione^{[1][2][3]}. This name is based on the fusion of two imidazole rings. The "tetrahydro" prefix indicates the saturation of the bicyclic system. The "[4,5-d]" denotes the fusion of the 'd' face of one imidazole ring with the 4th and 5th atoms of the other. The "-2,5(1H,3H)-dione" suffix specifies the two ketone groups at positions 2 and 5, with the locants (1H, 3H) indicating the positions of the hydrogen atoms on the nitrogen atoms.

Another accepted IUPAC name is 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione^{[4][5]}. This name treats **glycoluril** as a bicyclic alkane derivative. "Bicyclo[3.3.0]octane" describes a bicyclic system with eight atoms in total, with two bridgehead carbons connected by three

bridges of 3, 3, and 0 atoms. "2,4,6,8-tetraaza" indicates the replacement of four carbon atoms with nitrogen atoms at the specified positions, and "3,7-dione" refers to the two carbonyl groups.

A third, less common, systematic name is 1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione[3].

Other common names for **glycoluril** include acetylenediurea, acetyleneurea, and glyoxalbiuret[1][2].

Nomenclature of Glycoluril Derivatives

Derivatives of **glycoluril** are named systematically based on the substitution on the parent molecule. The nitrogen atoms are numbered 1, 3, 4, and 6, while the bridgehead carbons are 3a and 6a.

- **N-Substituted Derivatives:** When the hydrogen atoms on the nitrogen atoms are substituted, the name of the substituent group is added as a prefix with the corresponding locant (e.g., 1,3,4,6-tetramethyl**glycoluril**).
- **C-Substituted Derivatives:** Substituents on the bridgehead carbons (3a and 6a) are indicated with their respective locants.
- **Functional Group Derivatives:** Changes to the carbonyl groups or other parts of the ring are reflected in the suffix of the name. For example, the thio-analogue is named thioglycoluril[6].

Quantitative Data for Glycoluril and Derivatives

The following table summarizes key quantitative data for the synthesis and characterization of **glycoluril** and some of its common derivatives.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Synthesis Yield (%)	Reference
Glycoluril	C ₄ H ₆ N ₄ O ₂	142.12	272–300	90	[1]
1,4-Diphenyl-2,3-dimethylol glycoluril	C ₁₈ H ₁₈ N ₄ O ₄	354.36	232	47	[7]
Tetramethoxy methyl glycoluril	C ₁₂ H ₂₂ N ₄ O ₆	318.33	116-118	95	[7]
1H-phenanthro[9,10-d]imidazole-2-thiol	C ₁₅ H ₁₀ N ₂ S	250.32	>300	75	[8]

Experimental Protocols

The synthesis of **glycoluril** and its derivatives can be achieved through various methods. Below are detailed protocols for key synthetic procedures.

Synthesis of Glycoluril from Glyoxal and Urea[\[1\]](#)[\[2\]](#)

This is the most common laboratory-scale synthesis of **glycoluril**.

Materials:

- Glyoxal (40% aqueous solution)
- Urea
- Sulfuric acid (concentrated)
- Distilled water

- Ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve two equivalents of urea in a minimal amount of warm distilled water.
- Slowly add one equivalent of glyoxal (40% aqueous solution) to the urea solution while stirring.
- Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- Heat the mixture to reflux for 2-3 hours. The product will precipitate out of the solution as a white solid.
- Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
- Filter the white precipitate using a Büchner funnel and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the product in an oven at 80-100 °C. The expected yield is approximately 90%^[1].

Green Synthesis of Glycoluril Derivatives^[8]

This protocol describes an environmentally friendly, solvent-free method for synthesizing **glycoluril** derivatives.

Materials:

- α -Diketone (e.g., benzil) (1 mmol)
- Urea or thiourea (1 mmol)
- Mortar and pestle
- Distilled water

Procedure:

- Place the α -diketone and urea (or thiourea) in a mortar.
- Grind the mixture vigorously with a pestle at room temperature.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into 50 mL of cold water.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with cold water and dry it.
- The product can be further purified by recrystallization from a suitable solvent.

Synthesis of Tetramethoxymethyl Glycoluril[7]

This protocol details the etherification of tetramethylol **glycoluril**.

Materials:

- Tetramethylol **glycoluril** (0.11 mol)
- Methanol (2.30 mol)
- Concentrated hydrochloric acid (3 mL)
- Sodium hydroxide solution (25%)
- Benzene

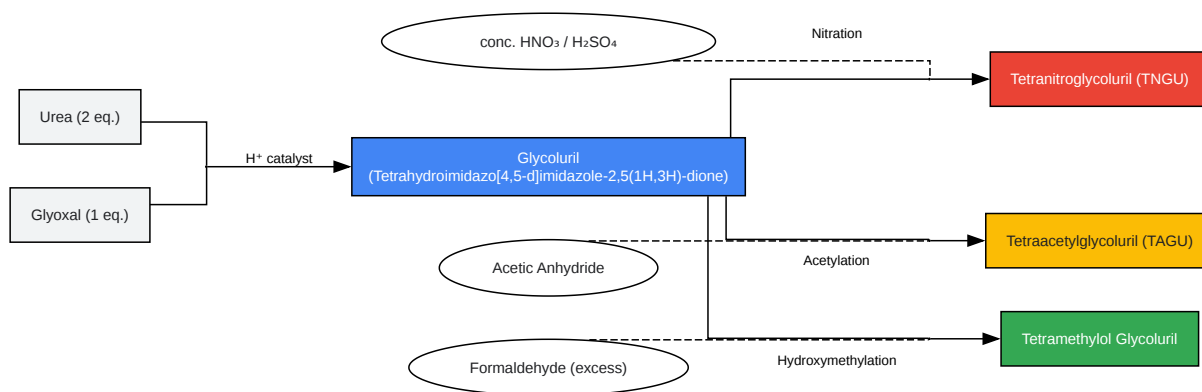
Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge the methanol and concentrated hydrochloric acid.
- Add the tetramethylol **glycoluril** to the acidic methanol solution.
- Stir the reaction mixture at 55 °C for approximately 1 hour until all the solid dissolves.

- After an additional 30 minutes, neutralize the reaction mixture with a 25% sodium hydroxide solution to a pH of about 8 at 22-23 °C.
- Filter the resulting salt.
- Concentrate the filtrate under reduced pressure at 60 °C.
- Filter the white crystalline precipitate and dry it.
- Recrystallize the product from benzene. The expected yield is 95%.

Synthesis Pathway of Glycoluril and its Derivatives

The following diagram illustrates the general synthetic pathway starting from urea and glyoxal to produce **glycoluril**, which then serves as a precursor for various derivatives.



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Caption: Synthetic pathways from urea and glyoxal to **glycoluril** and its key derivatives.

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